molecular formula C15H11F3N4O2 B2682549 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethoxy)benzamide CAS No. 1795190-92-9

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethoxy)benzamide

Cat. No. B2682549
CAS RN: 1795190-92-9
M. Wt: 336.274
InChI Key: VLIYZLQWFIQRNE-UHFFFAOYSA-N
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Description

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethoxy)benzamide is a derivative of pyrazolo[1,5-a]pyrimidine (PP), a family of N-heterocyclic compounds . These compounds have significant photophysical properties and have attracted attention in medicinal chemistry and material science .


Synthesis Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A copper-catalyzed approach has been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

Synthesis and Biological Evaluation

Research has been conducted on the synthesis of novel compounds with potential anticancer and anti-inflammatory properties, incorporating pyrazolopyrimidine derivatives. For instance, novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, indicating potential for anticancer applications (Rahmouni et al., 2016). Furthermore, synthesis routes have been explored for benzamide-based 5-aminopyrazoles and their fused heterocycles, showing significant anti-influenza A virus activities, highlighting their utility in antiviral research (Hebishy et al., 2020).

Antimicrobial and Antiviral Activities

Pyrazolopyrimidine derivatives have shown remarkable antimicrobial and antiviral activities. A study on the synthesis and biological evaluation of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines as anti-inflammatory and antimicrobial agents revealed that some compounds exhibited promising antimicrobial activity against Gram-positive bacteria and pathogenic fungi, also showing significant anti-inflammatory activity, indicating their potential as multifunctional agents in medical research (Aggarwal et al., 2014).

Potential Insecticidal Agents

Compounds incorporating the pyrazolopyrimidine structure have also been investigated for their insecticidal properties. Research on sulfonamide thiazole derivatives as potential insecticidal agents against the cotton leafworm demonstrated that certain compounds showed potent toxic effects, suggesting their applicability in agricultural pest management (Soliman et al., 2020).

properties

IUPAC Name

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O2/c1-9-6-13-19-7-11(8-22(13)21-9)20-14(23)10-2-4-12(5-3-10)24-15(16,17)18/h2-8H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIYZLQWFIQRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethoxy)benzamide

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